molecular formula C10H15NO2S B193189 4-tert-Butylbenzenesulfonamide CAS No. 6292-59-7

4-tert-Butylbenzenesulfonamide

Cat. No. B193189
CAS RN: 6292-59-7
M. Wt: 213.3 g/mol
InChI Key: KYDZEZNYRFJCSA-UHFFFAOYSA-N
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Description

4-tert-Butylbenzenesulfonamide is a chemical compound with the formula C10H15NO2S . It is categorized as a pharmaceutical intermediate .


Molecular Structure Analysis

4-tert-Butylbenzenesulfonamide contains a total of 29 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonamide .


Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butylbenzenesulfonamide is 213.30 g/mol . Other specific physical and chemical properties were not found in the search results.

Safety And Hazards

4-tert-Butylbenzenesulfonamide may cause skin irritation and serious eye irritation .

Future Directions

The market for 4-tert-Butylbenzenesulfonamide is expected to grow, with potential applications in various regions including Asia Pacific, Europe, North America, the Middle East & Africa, and Latin America .

properties

IUPAC Name

4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDZEZNYRFJCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278754
Record name 4-tert-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzenesulfonamide

CAS RN

6292-59-7
Record name 4-tert-Butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6292-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911
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Record name 4-tert-Butylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 40 was synthesized from 2,4-dichloro-benzoic acid and 4-tert-butylbenzenesulfonamide using RPS coupling procedure B. Yield = 70%. H NMR (250 MHz, DMSO-d 6 ): δ …
Number of citations: 74 pubs.acs.org
H Morimoto, H Shimadzu, E Kushiyama… - Journal of medicinal …, 2001 - ACS Publications
… of substituents on the pyrimidine ring led us to the discovery of N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide (7k), …
Number of citations: 26 pubs.acs.org
M Taddei, D Naldini, P Allegrini, G Razzetti… - 2009 - usiena-air.unisi.it
… ) OH] with 4-tert-butylbenzenesulfonamide in the presence of base followed by optional deprotection and salification. Thus, I (Z = OH), 4-tert-butylbenzenesulfonamide, CuI, glycine, and …
Number of citations: 0 usiena-air.unisi.it
Ü İşci, C Caner, Y Zorlu, AG Gürek, F Dumoulin… - Dalton …, 2014 - pubs.rsc.org
… 4-tert-Butylbenzenesulfonamide was used as a substituent of tetra peripherally substituted Fe(II) phthalocyanine, taking into account several parameters crucial for the design of …
Number of citations: 12 pubs.rsc.org
NC Niphade, KM Jagtap, CT Gaikawad… - … Process Research & …, 2011 - ACS Publications
… The synthesis comprises the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine (2) with 4-tert-butylbenzenesulfonamide (3) and ethylene glycol (4) in acetonitrile in the …
Number of citations: 9 pubs.acs.org
JL McBee, AT Bell, TD Tilley - Journal of the American Chemical …, 2008 - ACS Publications
… (42, 43) To further evaluate involvement of a norbornyl cation in the hydroamination catalysis, norbornene and 4-tert-butylbenzenesulfonamide-d 2 were subjected to catalytic conditions …
Number of citations: 128 pubs.acs.org
H Morimoto, H Shimadzu, T Hosaka, Y Kawase… - Bioorganic & medicinal …, 2002 - Elsevier
… Substitution by 4-tert-butylbenzenesulfonamide and ethylene glycol at the 4- and 6-positions, followed by the introduction of 5-bromopyrimidine into the terminal hydroxyl group, …
Number of citations: 17 www.sciencedirect.com
P Rebelli, JR Yerrabelly, BK Yalamanchili… - … Process Research & …, 2013 - ACS Publications
… To a solution of N,N′-(6,6′-(2,3-dihydroxybutane-1,4-diyl)bis(oxy)bis(5-(2-methoxy phenoxy)-2,2′-bipyrimidine-6,4-diyl))bis(4-tert-butylbenzenesulfonamide) was slowly added 16 (…
Number of citations: 6 pubs.acs.org
PJ Harrington, HN Khatri, BS DeHoff… - … process research & …, 2002 - ACS Publications
… 4-tert-Butylbenzenesulfonamide 10 was purchased from Saurefabrik Schweizerhall and used as received. Phosphorus oxychloride, potassium carbonate, tetrabutylammonium bromide, …
Number of citations: 20 pubs.acs.org
Y Kanda, Y Kawanishi, K Oda, T Sakata… - Bioorganic & medicinal …, 2001 - Elsevier
… Condensation of Scheme 2, Scheme 3 with potassium 4-tert-butylbenzenesulfonamide gave sulfonamide 5. Chloride displacement of 5 with alkoxide of 1,4-butanediol followed by …
Number of citations: 64 www.sciencedirect.com

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